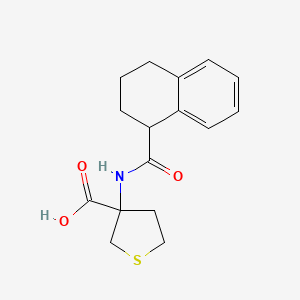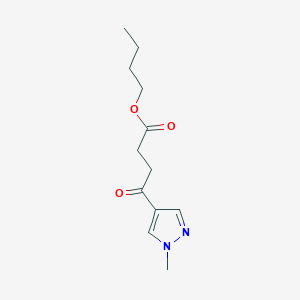
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate, also known as MPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play a role in cognitive function and memory. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine and butyrylcholine, respectively. This inhibition leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and memory. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in a variety of physiological processes. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have neuroprotective and anti-tumor effects, which may be useful in the development of new therapies for neurodegenerative diseases and cancer. However, one limitation of using Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate. One area of interest is the development of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate and its potential applications in other fields such as pharmacology and cancer research. Finally, more studies are needed to evaluate the safety and toxicity of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in order to determine its potential as a drug candidate.
Synthesemethoden
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate can be synthesized using a multi-step process involving the reaction of butyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting product with methyl iodide and 4-methylpyrazole. The final product is purified using column chromatography to obtain Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been studied for its potential applications in various scientific fields, including neurology, pharmacology, and cancer research. In neurology, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been studied for its potential as a drug candidate due to its ability to inhibit the activity of certain enzymes. In cancer research, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-17-12(16)6-5-11(15)10-8-13-14(2)9-10/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVCNIAESHRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

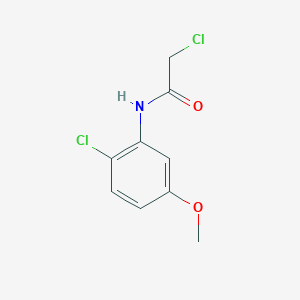
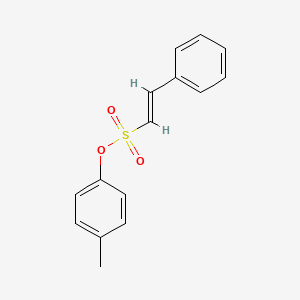
![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)
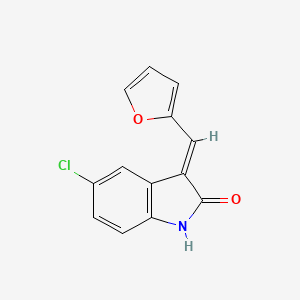
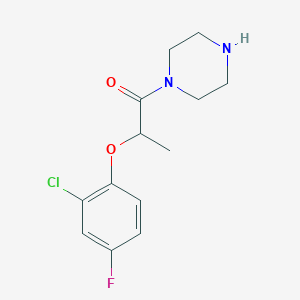
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
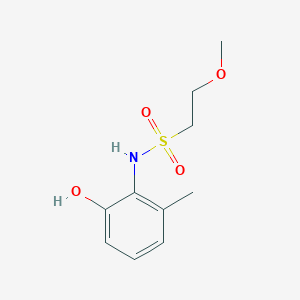
![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)
![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)
